![molecular formula C9H7N3O2 B2500484 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid CAS No. 1197398-67-6](/img/structure/B2500484.png)
1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
a. Antibacterial and Antifungal Agents: Substituted imidazo[1,2-a]pyridines, including derivatives of this acid, exhibit antibacterial and antifungal properties. Researchers explore their potential as novel therapeutic agents against microbial infections .
b. Antiviral Compounds: Imidazo[1,2-a]pyridine derivatives have demonstrated antiviral activity. Scientists investigate their efficacy against viral infections, including influenza and herpes viruses.
c. Anti-Inflammatory Drugs: The anti-inflammatory potential of imidazo[1,2-a]pyridine compounds is of interest. These molecules may modulate inflammatory pathways, making them relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases.
d. Cancer Treatment: Studies propose the use of imidazo[1,2-a]pyridine derivatives in cancer therapy. Their ability to target specific cellular pathways makes them promising candidates for drug development.
e. Cardiovascular Diseases: Researchers explore imidazo[1,2-a]pyridine-based compounds for managing cardiovascular conditions. These molecules may impact blood vessel function, heart health, and blood pressure regulation.
f. Alzheimer’s Disease: Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are being investigated for their potential in Alzheimer’s disease treatment. Their effects on neuronal function and neuroprotection are under scrutiny.
Synthetic Chemistry
a. Multicomponent Reactions: The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids involves multicomponent condensation. This efficient method allows one-pot synthesis with high yields, overcoming limitations of traditional approaches .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to significant biological effects . For instance, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Similar compounds have been synthesized and their structures were verified by employing elemental microanalysis, ftir, and 1h nmr techniques .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities .
properties
IUPAC Name |
3-pyridin-3-ylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-5-11-6-12(8)7-2-1-3-10-4-7/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONSYRFPEDOCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.